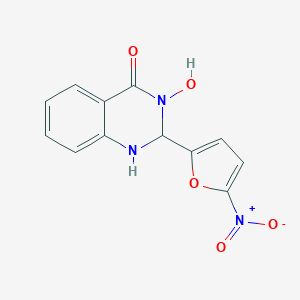

beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

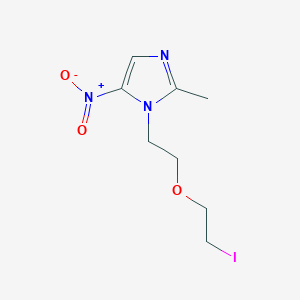

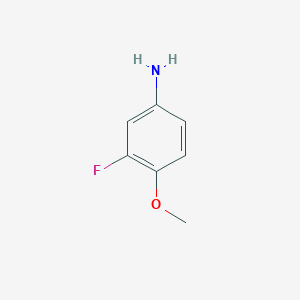

Beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole, commonly known as F5-ANP, is a highly explosive compound that has gained significant attention in the field of scientific research. F5-ANP is a nitroaromatic compound that contains a fluorine atom in its structure. It is a white crystalline solid that is highly sensitive to heat, friction, and shock.

Mécanisme D'action

The mechanism of action of F5-ANP is not well understood. However, it is believed that F5-ANP acts as a high-energy material, releasing a large amount of energy upon detonation. This energy can be harnessed for various applications, such as in the propulsion of rockets and missiles.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of F5-ANP. However, it is known that F5-ANP is highly toxic and can cause severe damage to the liver, kidneys, and other organs upon exposure.

Avantages Et Limitations Des Expériences En Laboratoire

F5-ANP has several advantages for lab experiments, including its high sensitivity and explosive properties, which make it an ideal compound for the synthesis of high-energy materials. However, F5-ANP also has several limitations, including its high toxicity and instability, which require careful handling and storage.

Orientations Futures

There are several future directions for the study of F5-ANP. One direction is to investigate the mechanism of action of F5-ANP in more detail, to better understand its explosive properties and potential applications. Another direction is to explore the use of F5-ANP in the synthesis of new high-energy materials, such as propellants and rocket fuels. Additionally, the potential use of F5-ANP in the field of medicine, such as in the treatment of cancer, is an area of future research.

Méthodes De Synthèse

The synthesis of F5-ANP involves the reaction of pentanitrophenol with difluoroacetic acid in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of F5-ANP. The yield of the synthesis is around 50-60%, and the purity of the product can be achieved through recrystallization.

Applications De Recherche Scientifique

F5-ANP has gained significant attention in the field of scientific research due to its explosive properties. It is widely used in the synthesis of high-energy materials, such as explosives and propellants. F5-ANP is also used as a starting material for the synthesis of other nitroaromatic compounds. In addition, F5-ANP has potential applications in the field of medicine, such as in the treatment of cancer.

Propriétés

Numéro CAS |

18138-93-7 |

|---|---|

Nom du produit |

beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole |

Formule moléculaire |

C8H4FN5O11 |

Poids moléculaire |

365.14 g/mol |

Nom IUPAC |

2-(2-fluoro-2,2-dinitroethoxy)-1,3,5-trinitrobenzene |

InChI |

InChI=1S/C8H4FN5O11/c9-8(13(21)22,14(23)24)3-25-7-5(11(17)18)1-4(10(15)16)2-6(7)12(19)20/h1-2H,3H2 |

Clé InChI |

UTIOXNJCGBCKFQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=C(C=C(C(=C1[N+](=O)[O-])OCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-] |

Autres numéros CAS |

18138-93-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.